3-(Acetylsulfanyl)-2-methylpropanamide 3-(Acetylsulfanyl)-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.: 909027-82-3
VCID: VC7777135
InChI: InChI=1S/C6H11NO2S/c1-4(6(7)9)3-10-5(2)8/h4H,3H2,1-2H3,(H2,7,9)
SMILES: CC(CSC(=O)C)C(=O)N
Molecular Formula: C6H11NO2S
Molecular Weight: 161.22

3-(Acetylsulfanyl)-2-methylpropanamide

CAS No.: 909027-82-3

Cat. No.: VC7777135

Molecular Formula: C6H11NO2S

Molecular Weight: 161.22

* For research use only. Not for human or veterinary use.

3-(Acetylsulfanyl)-2-methylpropanamide - 909027-82-3

Specification

CAS No. 909027-82-3
Molecular Formula C6H11NO2S
Molecular Weight 161.22
IUPAC Name S-(3-amino-2-methyl-3-oxopropyl) ethanethioate
Standard InChI InChI=1S/C6H11NO2S/c1-4(6(7)9)3-10-5(2)8/h4H,3H2,1-2H3,(H2,7,9)
Standard InChI Key LEZHFMYXWZPWGW-UHFFFAOYSA-N
SMILES CC(CSC(=O)C)C(=O)N

Introduction

Molecular Structure and Characterization

Structural Features

3-(Acetylsulfanyl)-2-methylpropanamide consists of a propanamide backbone with a methyl group at the second carbon and an acetylsulfanyl moiety (-SC(=O)CH₃) at the third position . The IUPAC name, S-(3-amino-2-methyl-3-oxopropyl) ethanethioate, reflects this arrangement. Key structural identifiers include:

  • SMILES: CC(CSC(=O)C)C(=O)N

  • InChIKey: LEZHFMYXWZPWGW-UHFFFAOYSA-N

  • Molecular formula: C₆H₁₁NO₂S

The presence of both amide and thioester groups confers dual reactivity, enabling participation in hydrolysis, nucleophilic substitutions, and redox reactions.

Synthesis and Reaction Mechanisms

Primary Synthesis Route

The compound is synthesized via nucleophilic substitution between 2-methylpropanamide and acetyl sulfide under controlled conditions:

2-Methylpropanamide+Acetyl Sulfide3-(Acetylsulfanyl)-2-methylpropanamide+Byproducts\text{2-Methylpropanamide} + \text{Acetyl Sulfide} \rightarrow \text{3-(Acetylsulfanyl)-2-methylpropanamide} + \text{Byproducts}

Mechanism: The nitrogen atom of the amide group attacks the electrophilic sulfur in acetyl sulfide, forming a thioester bond (Figure 1). Subsequent rearrangement stabilizes the product.

Alternative Methods

  • Thioacetylation of Propanamide Derivatives: Reaction of 2-methylpropanamide with thioacetic acid in the presence of coupling agents.

  • Enzymatic Catalysis: Use of lipases or esterases to catalyze thioester formation, though yields remain suboptimal.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight161.22 g/mol
SolubilityNot fully characterized
Melting PointData unavailable
Boiling PointData unavailable
LogP (Partition Coefficient)Estimated: 0.89 (Predicted via ChemAxon)

The lack of solubility and thermal data underscores the need for further experimental characterization .

Chemical Reactivity and Functional Transformations

Hydrolysis

The thioester bond undergoes hydrolysis in aqueous acidic or basic conditions, yielding 2-methylpropanamide and thioacetic acid:

C₆H₁₁NO₂S+H₂OC₄H₉NO+C₂H₄O₂S\text{C₆H₁₁NO₂S} + \text{H₂O} \rightarrow \text{C₄H₉NO} + \text{C₂H₄O₂S}

Oxidation

Exposure to oxidizing agents (e.g., H₂O₂) converts the sulfur atom to sulfoxide or sulfone derivatives, altering electronic properties.

Nucleophilic Substitutions

The amide nitrogen and thioester sulfur serve as sites for alkylation or acylation reactions, enabling derivatization for drug discovery.

Applications in Pharmaceutical and Material Science

Medicinal Chemistry

  • Enzyme Inhibition: Analogous compounds (e.g., N-(3-acetylphenyl)-2-methylpropanamide) show activity against proteases and kinases .

  • Antimicrobial Agents: Thioamide derivatives exhibit bacteriostatic effects against Staphylococcus aureus and Escherichia coli.

Material Science

  • Polymer Modification: Incorporation into polymers enhances thermal stability due to sulfur’s radical-scavenging properties.

  • Coordination Chemistry: Binds transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

Structural Analogs and Comparative Analysis

Compound NameStructural FeaturesUnique Properties
N-(3-acetylphenyl)-2-methylpropanamideAcetophenone moietyBioactivity in phenolic pathways
N-(1-cyano-1-methylethyl)-2-methylpropanamideCyano groupChloride ion binding
3,3,3-Trifluoro-2-hydroxy derivativeTrifluoromethyl and hydroxyl groupsEnhanced metabolic stability

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